molecular formula C17H20N2O B6618948 2-(4-Benzylpiperazin-1-yl)phenol CAS No. 78357-73-0

2-(4-Benzylpiperazin-1-yl)phenol

Cat. No. B6618948
CAS RN: 78357-73-0
M. Wt: 268.35 g/mol
InChI Key: FPVKDWNGSLXDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)phenol (2BP) is a synthetic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a valuable compound due to its ability to interact with a variety of biological molecules, including enzymes, hormones, and neurotransmitters. 2BP has been studied extensively for its potential use in drug development, as well as for its ability to modulate the activity of enzymes and other proteins. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

2-(4-Benzylpiperazin-1-yl)phenol interacts with a variety of biological molecules, including enzymes, hormones, and neurotransmitters. It binds to specific sites on these molecules, which results in changes in their activity. For example, 2-(4-Benzylpiperazin-1-yl)phenol can inhibit the activity of enzymes, or it can activate hormones or neurotransmitters. The exact mechanism of action of 2-(4-Benzylpiperazin-1-yl)phenol is not fully understood, but it is thought to involve the binding of the molecule to specific sites on the target molecule.
Biochemical and Physiological Effects
2-(4-Benzylpiperazin-1-yl)phenol has a wide range of effects on the body, depending on the target molecule. For example, it can inhibit the activity of enzymes, or it can activate hormones or neurotransmitters. It can also affect the activity of other proteins, such as those involved in signal transduction pathways. In addition, 2-(4-Benzylpiperazin-1-yl)phenol has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(4-Benzylpiperazin-1-yl)phenol is a useful tool for scientific research due to its ability to interact with a variety of biological molecules. It is relatively easy to synthesize and is relatively inexpensive. However, the exact mechanism of action of 2-(4-Benzylpiperazin-1-yl)phenol is not fully understood, which can limit its use in some experiments. In addition, the effects of 2-(4-Benzylpiperazin-1-yl)phenol on the body can vary depending on the target molecule, which can make it difficult to predict the results of an experiment.

Future Directions

2-(4-Benzylpiperazin-1-yl)phenol is a valuable compound with a wide range of applications in scientific research. In the future, it is likely that researchers will continue to explore the potential of 2-(4-Benzylpiperazin-1-yl)phenol for drug development and to study the role of proteins in disease. In addition, the mechanism of action of 2-(4-Benzylpiperazin-1-yl)phenol may be further elucidated, which could lead to new insights into the regulation of biological processes. Finally, the effects of 2-(4-Benzylpiperazin-1-yl)phenol on the body may be further explored, which could lead to the development of new therapeutic agents.

Synthesis Methods

2-(4-Benzylpiperazin-1-yl)phenol can be synthesized using a variety of methods, depending on the desired end product. The most common method is the Claisen-Schmidt condensation reaction, which involves the reaction of a benzylpiperazine with a phenol. The reaction is typically carried out in an aqueous solution at a pH of 8-9. This method results in a high yield of 2-(4-Benzylpiperazin-1-yl)phenol and is relatively inexpensive.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)phenol has a wide range of applications in scientific research. It has been used to study the structure and function of enzymes, hormones, and neurotransmitters, as well as to modulate the activity of these molecules. It has also been used to study the effects of drugs on the body, as well as to investigate the mechanisms of drug action. In addition, 2-(4-Benzylpiperazin-1-yl)phenol has been used in the development of new drugs and as a tool for studying the role of proteins in disease.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKDWNGSLXDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429176
Record name 2-(4-benzylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)phenol

CAS RN

78357-73-0
Record name 2-(4-benzylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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